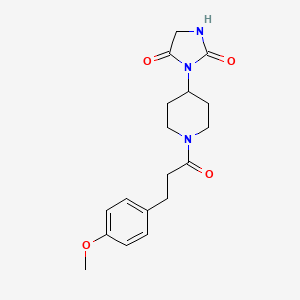

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione" is a complex organic molecule that appears to be related to various synthesized imidazolidine-2,4-dione derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential pharmaceutical applications. The papers provided discuss the synthesis, structural analysis, and some chemical reactions of similar compounds, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can involve multi-step reactions with various starting materials. For instance, the synthesis of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones is achieved through the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in one of the studies . Another paper discusses the three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could be a similar approach to synthesizing the compound of interest . These methods highlight the versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structural exploration of a racemic imidazolidine-2,4-dione derivative was performed using both experimental and theoretical methods, including Density Functional Theory (DFT) calculations, which provided detailed insights into the favored tautomer isomer structure . Similarly, the unexpected conformation of a synthesized compound was revealed through X-ray analysis, emphasizing the importance of structural characterization in understanding these molecules .

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates resulted in the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Additionally, the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine led to the rearrangement into imidazo[1,2-a]pyridines and indoles . These reactions demonstrate the reactivity of the imidazolidine-2,4-dione core and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are closely related to their molecular structure. The thermal stability of these compounds can be high, as shown in the study of a racemic imidazolidine-2,4-dione derivative, which exhibited stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a crucial role in stabilizing the conformation of these molecules . The electronic spectrum and molecular orbital energy levels are also important for understanding the electronic properties of these compounds .

Future Directions

Piperidones and their derivatives have been shown to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . Therefore, future research could focus on exploring these bioactivities further and developing new piperidone-based compounds for various applications.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, depending on the specific biological activity of the compound.

Pharmacokinetics

It is known that piperidine derivatives are widely used in the pharmaceutical industry, suggesting that they likely have favorable pharmacokinetic properties . The impact of these properties on the compound’s bioavailability would depend on the specific characteristics of the compound and its formulation.

Result of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they likely have a wide range of molecular and cellular effects.

properties

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSHUFKAJZMIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)